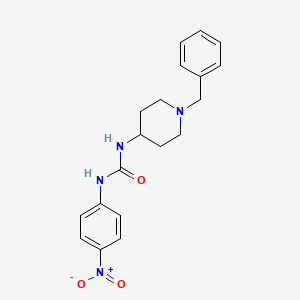![molecular formula C15H8F3N3 B4129232 7-(trifluoromethyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B4129232.png)
7-(trifluoromethyl)-6H-indolo[2,3-b]quinoxaline
Übersicht
Beschreibung
7-(trifluoromethyl)-6H-indolo[2,3-b]quinoxaline (TFIQ) is a synthetic molecule that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. TFIQ is a heterocyclic compound that contains a quinoxaline ring system fused with an indole ring and a trifluoromethyl group at the 7th position of the indole ring.
Wirkmechanismus
The mechanism of action of 7-(trifluoromethyl)-6H-indolo[2,3-b]quinoxaline is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins involved in various biological processes. 7-(trifluoromethyl)-6H-indolo[2,3-b]quinoxaline has been shown to inhibit the activity of protein kinases, which play a crucial role in cell signaling and proliferation. 7-(trifluoromethyl)-6H-indolo[2,3-b]quinoxaline has also been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
7-(trifluoromethyl)-6H-indolo[2,3-b]quinoxaline has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of immune responses. 7-(trifluoromethyl)-6H-indolo[2,3-b]quinoxaline has been shown to induce apoptosis in cancer cells by activating specific signaling pathways that lead to cell death. 7-(trifluoromethyl)-6H-indolo[2,3-b]quinoxaline has also been shown to inhibit cell proliferation by blocking specific enzymes and proteins involved in cell division. 7-(trifluoromethyl)-6H-indolo[2,3-b]quinoxaline has been shown to modulate immune responses by regulating the production of cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
7-(trifluoromethyl)-6H-indolo[2,3-b]quinoxaline has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. 7-(trifluoromethyl)-6H-indolo[2,3-b]quinoxaline is also relatively easy to synthesize using various methods. However, 7-(trifluoromethyl)-6H-indolo[2,3-b]quinoxaline has some limitations, including its potential toxicity and limited availability. 7-(trifluoromethyl)-6H-indolo[2,3-b]quinoxaline should be used with caution in lab experiments, and appropriate safety measures should be taken.
Zukünftige Richtungen
7-(trifluoromethyl)-6H-indolo[2,3-b]quinoxaline has several potential future directions, including the development of novel anticancer agents, the study of specific signaling pathways in cancer cells, and the development of materials with specific properties. 7-(trifluoromethyl)-6H-indolo[2,3-b]quinoxaline can be used as a lead compound for the development of novel anticancer agents that target specific signaling pathways in cancer cells. 7-(trifluoromethyl)-6H-indolo[2,3-b]quinoxaline can also be used as a tool compound to study the role of specific proteins and enzymes in biological processes. 7-(trifluoromethyl)-6H-indolo[2,3-b]quinoxaline can be used to develop materials with specific properties, such as luminescence and conductivity. Further research is needed to fully understand the potential applications of 7-(trifluoromethyl)-6H-indolo[2,3-b]quinoxaline in various fields.
Conclusion:
7-(trifluoromethyl)-6H-indolo[2,3-b]quinoxaline is a synthetic molecule that has gained significant attention in the scientific community due to its potential applications in various fields. 7-(trifluoromethyl)-6H-indolo[2,3-b]quinoxaline can be synthesized using various methods and has been extensively studied for its potential applications in medicinal chemistry and biochemistry. 7-(trifluoromethyl)-6H-indolo[2,3-b]quinoxaline has been shown to exhibit various biochemical and physiological effects and has several advantages and limitations for lab experiments. 7-(trifluoromethyl)-6H-indolo[2,3-b]quinoxaline has several potential future directions, and further research is needed to fully understand its potential applications.
Wissenschaftliche Forschungsanwendungen
7-(trifluoromethyl)-6H-indolo[2,3-b]quinoxaline has been extensively studied for its potential applications in medicinal chemistry and biochemistry. 7-(trifluoromethyl)-6H-indolo[2,3-b]quinoxaline has been shown to exhibit anticancer, anti-inflammatory, and antimicrobial activities. 7-(trifluoromethyl)-6H-indolo[2,3-b]quinoxaline has been used as a lead compound for the development of novel anticancer agents that target specific signaling pathways in cancer cells. 7-(trifluoromethyl)-6H-indolo[2,3-b]quinoxaline has also been used as a tool compound to study the role of specific proteins and enzymes in biological processes.
Eigenschaften
IUPAC Name |
7-(trifluoromethyl)-6H-indolo[3,2-b]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F3N3/c16-15(17,18)9-5-3-4-8-12(9)21-14-13(8)19-10-6-1-2-7-11(10)20-14/h1-7H,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPRSEYQPPMXODM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C4=C(C(=CC=C4)C(F)(F)F)NC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[({[(4-nitrophenyl)amino]carbonyl}amino)methyl]benzoic acid](/img/structure/B4129155.png)
![N-(4-nitrophenyl)-N'-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}thiourea](/img/structure/B4129166.png)
![2-(4-chlorophenoxy)-N-[(4-methoxyphenyl)(phenyl)methyl]acetamide](/img/structure/B4129174.png)
![N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B4129180.png)

![7-(cyclohexylmethyl)-2-(3-hydroxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B4129191.png)
![1-(4-chlorophenyl)-N-[4-(4-morpholinyl)phenyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4129194.png)


![N~1~-(2,6-difluorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4129227.png)
![N-1-adamantyl-N'-[1-(4-ethoxyphenyl)ethyl]urea](/img/structure/B4129230.png)
![methyl 2-[({[2-(methoxycarbonyl)-3-thienyl]amino}carbonothioyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4129243.png)
![N-1,3-benzodioxol-5-yl-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]urea](/img/structure/B4129257.png)
![N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-2-methylpropanamide](/img/structure/B4129269.png)